molecular formula C7H8ClNO2 B1324198 2-(4-Chlorobutyryl)oxazole CAS No. 898758-78-6

2-(4-Chlorobutyryl)oxazole

Cat. No.: B1324198
CAS No.: 898758-78-6
M. Wt: 173.6 g/mol
InChI Key: DPHCBDRFDALYNW-UHFFFAOYSA-N
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Description

2-(4-Chlorobutyryl)oxazole is a synthetic molecule that belongs to the oxazole family. Oxazole derivatives are common structures found in a wide range of pharmaceutical and industrial applications. This compound is of particular interest for its potential to modulate the activity of certain biological targets.

Scientific Research Applications

2-(4-Chlorobutyryl)oxazole has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential to modulate biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

2-(4-Chlorobutyryl)oxazole is a synthetic molecule that belongs to the oxazole family. Oxazole derivatives are common structures found in a wide range of pharmaceutical and industrial applications

Mode of Action

. These interactions can lead to changes in the target’s function, potentially influencing various biological processes.

Biochemical Pathways

. These diverse actions suggest that oxazole derivatives may affect multiple biochemical pathways.

Result of Action

. This suggests that this compound may also have similar effects.

Biochemical Analysis

Biochemical Properties

2-(4-Chlorobutyryl)oxazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the metabolic pathways in which these enzymes are involved.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of kinases, which are enzymes that play a pivotal role in cell signaling . This modulation can lead to changes in gene expression, affecting various cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain proteases, which are enzymes that break down proteins . Additionally, it can influence gene expression by interacting with transcription factors, thereby altering the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the modulation of enzyme activity and gene expression. At high doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s role in these pathways highlights its potential as a tool for studying metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its function, as it may interact with different biomolecules depending on its position within the cell. For example, its presence in the nucleus can influence gene expression, while its localization in the cytoplasm can affect metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-(4-Chlorobutyryl)oxazole typically involves the condensation of benzamide with 2-bromoacetophenone derivatives in the presence of a catalyst. One such method uses Fe₃O₄@SiO₂-Bipyridine-CuCl₂ as a magnetically recoverable catalyst .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorobutyryl)oxazole undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups .

Comparison with Similar Compounds

  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Ethoxy-5-chlorobenzo[d]oxazole
  • 2-Methoxybenzo[d]oxazole

Uniqueness: 2-(4-Chlorobutyryl)oxazole is unique due to its specific structure, which allows it to interact with a distinct set of biological targets. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

4-chloro-1-(1,3-oxazol-2-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c8-3-1-2-6(10)7-9-4-5-11-7/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHCBDRFDALYNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)C(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642043
Record name 4-Chloro-1-(1,3-oxazol-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-78-6
Record name 4-Chloro-1-(1,3-oxazol-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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